molecular formula C19H17NO B1655716 9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 41175-05-7

9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No. B1655716
CAS RN: 41175-05-7
M. Wt: 275.3 g/mol
InChI Key: KOEAQSVFZXPGBU-UHFFFAOYSA-N
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Patent
US06514968B1

Procedure details

Sodium hydride (60% in oil; 0.207 g, 5.18 mmol) is washed three times with hexane. DMF (3 mL) is added, followed by 36B added in portions. A moderate exotherm ensued; THF (3 mL) is added. After ten minutes benzyl bromide (1.047 g, 6.12 mmol) is added. After stirring for 4 h, an additional 0.1 g of benzyl bromide is added. The mixture is stirred overnight and then the solvents are removed; the residue is partitioned between CH2C2 and aq. sodium bicarbonate. The organic layers are dried over sodium sulfate. Chromatography on silica gel (150 mL) using CH3OH—CH2Cl2 (1/99) as eluent, followed by re-chromatography of mixed fractions using EtOAc-hexane (30/70), gave 1.023 g (79%) of the title compound; mp 157.0-157.5° C.; IR (drift) 2940, 1636, 1610, 1530, 1484, 1464, 1445, 1399, 1357, 1187, 1133, 749, 742, 731, 698 cm−1; 1H NMR (CDCl3) δ2.23, 2.60, 2.88, 5.34, 7.03, 7.2-7.3, 8.30. Anal. Calcd for C19H17NO: C, 82.88; H, 6.22; N, 5.09. Found: C, 82.51; H, 6.21; N, 5.13.
Quantity
0.207 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
36B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
1.047 g
Type
reactant
Reaction Step Five
Quantity
0.1 g
Type
reactant
Reaction Step Six
Yield
79%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([CH:6]=O)[CH3:5].[CH2:8]1[CH2:12][O:11][CH2:10][CH2:9]1.C(Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CCCCCC>[CH2:6]([N:4]1[C:3]2[CH2:12][CH2:8][CH2:9][C:10](=[O:11])[C:17]=2[C:16]2[C:5]1=[CH:18][CH:19]=[CH:14][CH:15]=2)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.207 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
36B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
1.047 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Six
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added in portions
STIRRING
Type
STIRRING
Details
The mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvents are removed
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between CH2C2 and aq. sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2=CC=CC=C2C=2C(CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.023 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.